molecular formula C16H16F3NOS B2965439 N-[2-(THIOPHEN-3-YL)ETHYL]-3-[4-(TRIFLUOROMETHYL)PHENYL]PROPANAMIDE CAS No. 1068575-83-6

N-[2-(THIOPHEN-3-YL)ETHYL]-3-[4-(TRIFLUOROMETHYL)PHENYL]PROPANAMIDE

Cat. No.: B2965439
CAS No.: 1068575-83-6
M. Wt: 327.37
InChI Key: IIDDWHDETDFSFS-UHFFFAOYSA-N
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Description

N-[2-(THIOPHEN-3-YL)ETHYL]-3-[4-(TRIFLUOROMETHYL)PHENYL]PROPANAMIDE is a complex organic compound that features a thiophene ring and a trifluoromethyl phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(THIOPHEN-3-YL)ETHYL]-3-[4-(TRIFLUOROMETHYL)PHENYL]PROPANAMIDE typically involves multiple steps, starting with the preparation of the thiophene and trifluoromethyl phenyl intermediates. One common method involves the Suzuki–Miyaura coupling reaction, which is known for its mild and functional group-tolerant conditions . This reaction involves the coupling of a boronic acid derivative of thiophene with a halogenated trifluoromethyl phenyl compound in the presence of a palladium catalyst.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to increase yield and reduce costs. This could include the use of continuous flow reactors and advanced purification techniques to ensure the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-[2-(THIOPHEN-3-YL)ETHYL]-3-[4-(TRIFLUOROMETHYL)PHENYL]PROPANAMIDE can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The amide group can be reduced to an amine under appropriate conditions.

    Substitution: The trifluoromethyl phenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or borane can be used.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine or nitric acid.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield thiophene sulfoxide or thiophene sulfone, while reduction of the amide group can produce the corresponding amine.

Scientific Research Applications

N-[2-(THIOPHEN-3-YL)ETHYL]-3-[4-(TRIFLUOROMETHYL)PHENYL]PROPANAMIDE has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-[2-(THIOPHEN-3-YL)ETHYL]-3-[4-(TRIFLUOROMETHYL)PHENYL]PROPANAMIDE depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The thiophene ring and trifluoromethyl phenyl group can enhance its binding affinity and specificity for these targets.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[2-(THIOPHEN-3-YL)ETHYL]-3-[4-(TRIFLUOROMETHYL)PHENYL]PROPANAMIDE is unique due to the combination of the thiophene ring and trifluoromethyl phenyl group, which imparts distinct chemical and physical properties

Properties

IUPAC Name

N-(2-thiophen-3-ylethyl)-3-[4-(trifluoromethyl)phenyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16F3NOS/c17-16(18,19)14-4-1-12(2-5-14)3-6-15(21)20-9-7-13-8-10-22-11-13/h1-2,4-5,8,10-11H,3,6-7,9H2,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IIDDWHDETDFSFS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CCC(=O)NCCC2=CSC=C2)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16F3NOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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